N-cyclohexyl-2-[(4-nitro-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide
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Overview
Description
N-CYCLOHEXYL-2-[(4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a cyclohexyl group, a nitro-substituted pyrazole ring, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-2-[(4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of cyclohexylamine with 4-nitro-1H-pyrazole-3-carboxylic acid to form an intermediate, which is then reacted with thiosemicarbazide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-2-[(4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-CYCLOHEXYL-2-[(4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-2-[(4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazinecarbothioamide moiety can also form covalent bonds with target proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
N-CYCLOHEXYL-2-[(4-AMINO-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE: Similar structure but with an amino group instead of a nitro group.
N-CYCLOHEXYL-2-[(4-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-CYCLOHEXYL-2-[(4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C11H16N6O3S |
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Molecular Weight |
312.35 g/mol |
IUPAC Name |
1-cyclohexyl-3-[(4-nitro-1H-pyrazole-5-carbonyl)amino]thiourea |
InChI |
InChI=1S/C11H16N6O3S/c18-10(9-8(17(19)20)6-12-14-9)15-16-11(21)13-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,14)(H,15,18)(H2,13,16,21) |
InChI Key |
DMYPKRDKMAUGSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=S)NNC(=O)C2=C(C=NN2)[N+](=O)[O-] |
Origin of Product |
United States |
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